Pyrifluquinazon

Vue d'ensemble

Description

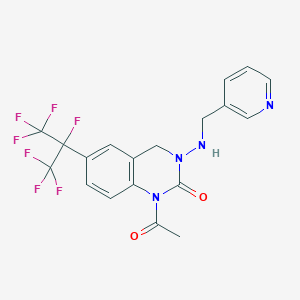

Pyrifluquinazon (C₁₉H₁₅F₇N₄O₂, molecular weight 464.34) is a non-systemic insecticide developed by Japanese agrochemical companies, first patented in 2000 and registered in Japan in 2010 . It targets sucking pests such as aphids, whiteflies, thrips, and mealybugs by disrupting their feeding behavior, leading to starvation and death . Classified under Insecticide Resistance Action Committee (IRAC) Group 9B, it acts via a unique mechanism, distinguishing it from neurotoxic insecticides . This compound is registered in 12 countries, including the U.S., Korea, and Pakistan, under trade names like COLT and RYCAR . Its residue definition in plants includes the parent compound and metabolite IV-01, with an acceptable daily intake (ADI) of 0.005 mg/kg bw and an acute reference dose (ARfD) of 1 mg/kg bw .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrifluquinazon is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include:

Formation of the Quinazoline Ring: This involves the reaction of an appropriate amine with a carbonyl compound to form the quinazoline ring.

Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the quinazoline ring with a pyridin-3-ylmethyl halide.

Addition of the Perfluoroisopropyl Group: This is achieved through a nucleophilic substitution reaction where a suitable fluorinated reagent is used.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Batch Reactions: Conducted in large reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Pyrifluquinazole exhibits pH-dependent hydrolysis, with degradation accelerating under alkaline conditions:

| pH | Hydrolysis Half-Life | Primary Degradate | Source |

|---|---|---|---|

| 5 | 95 days | IV-01 (deacetylated) | |

| 7 | 24–283 days | IV-01 (89% yield) | |

| 9 | <1 day | IV-01 (dominant) |

Hydrolysis primarily produces IV-01 (1H-metabolite) via deacetylation of the quinazolinone nitrogen . In aquatic systems, aerobic and anaerobic metabolism further reduce half-lives to 2–2.5 days .

Thermal Decomposition

At temperatures exceeding its melting point (138–139°C), Pyrifluquinazon undergoes decomposition:

Photolytic Reactions

Photolysis is not a major degradation pathway:

-

Soil Photolysis : Half-life labeled as "stable" due to conflicting data .

-

Aquatic Photolysis : Half-life of 85 days with no significant degradates identified .

Plant Metabolism (Tomato, Lettuce, Radish)

| Metabolite | Structure | Formation Pathway | % TRR |

|---|---|---|---|

| IV-01 (1H) | Deacetylated quinazolinone | Deacetylation | 41.9–71.8% |

| IV-02 (1H-imino) | Dehydrogenated derivative of IV-01 | Dehydrogenation | ≤9.8% |

| IV-203 (Quinazolinedione) | Oxidized quinazolinone | Oxidation | <10% |

Parent this compound remains dominant in plant tissues (45.5–71.6% total radioactive residues) .

Animal Metabolism (Rats, Goats, Hens)

-

Primary Route : Hepatic deacetylation to IV-01, followed by conjugation.

-

Key Metabolites :

Recovery studies in apples and potatoes show 88.7–96.1% recovery rates, indicating moderate stability during extraction .

Environmental Degradation

| Matrix | Process | Half-Life | Key Degradates |

|---|---|---|---|

| Aerobic soil | Microbial metabolism | 15–617 days | IV-01, IV-02 |

| Anaerobic soil | Microbial metabolism | 1,263 days | IV-01 |

| Water-sediment systems | Aerobic/anaerobic breakdown | 2–2.5 days | IV-01 |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Pyrifluquinazon belongs to the class of pyridine and quinazolinone compounds. Its primary mode of action involves modulating the activity of chordotonal organ TRPV channels in insects, which are critical for their sensory perception and feeding behavior. By disrupting these channels, this compound effectively reduces feeding and reproductive success in target pests, leading to population control.

Efficacy Against Key Pests

This compound has demonstrated significant efficacy against several key agricultural pests, including:

- Whiteflies (e.g., Bemisia tabaci)

- Aphids (e.g., Myzus persicae)

- Thrips (e.g., Frankliniella occidentalis)

- Mealybugs (e.g., Planococcus spp.)

Case Studies

- Control of Whiteflies : In field trials conducted in Arizona and California, this compound was shown to effectively suppress whitefly populations on various crops, including cotton and leafy vegetables. Studies indicated that treatment with this compound resulted in near-total mortality of whitefly nymphs when applied to eggs and early instars, significantly reducing the transmission of associated plant viruses .

- Aphid Management : this compound has been particularly effective against aphids in fruiting vegetables. Research conducted by the University of Arizona indicated that this compound provided control comparable to existing standards while offering a different mode of action that can help manage resistance development .

- Citrus Thrips Control : this compound is also being positioned as a key insecticide for managing citrus thrips, contributing to integrated pest management programs aimed at sustaining citrus production .

Environmental Impact and Safety

The Environmental Protection Agency (EPA) has reviewed this compound's environmental fate and toxicity profiles. While it has shown some potential for causing testicular interstitial cell tumors in laboratory animals, its application in agriculture is closely monitored to mitigate risks to non-target organisms and human health .

Regulatory Status

This compound was granted registration for use on various crops, including brassicas, citrus fruits, and fruiting vegetables. It is marketed under several brand names, including PQZ Insecticide, with specific guidelines provided for its application rates and methods .

Data Table: Efficacy Summary

| Pest Type | Target Crop | Efficacy Rate (%) | Mode of Action |

|---|---|---|---|

| Whiteflies | Cotton | 95% mortality | TRPV channel modulation |

| Aphids | Fruiting Vegetables | 90% reduction | Feeding behavior disruption |

| Citrus Thrips | Citrus Fruits | 85% control | Insect behavior modification |

| Mealybugs | Leafy Vegetables | 92% efficacy | Contact and translaminar activity |

Mécanisme D'action

Pyrifluquinazon exerts its effects by modulating the transient receptor potential vanilloid (TRPV) channels in insect chordotonal organs. These channels are critical for the senses of hearing, gravity, balance, acceleration, proprioception, and kinesthesia. This compound overstimulates these receptors, leading to disruption of insect feeding, coordination, and flight impairment. Treated insects stop feeding rapidly and die from starvation and dehydration .

Comparaison Avec Des Composés Similaires

Mode of Action and Chemical Class

| Compound | IRAC Group | Mode of Action | Chemical Class |

|---|---|---|---|

| Pyrifluquinazon | 9B | Disrupts feeding behavior | Quinazolinone derivative |

| Sulfoxaflor | 4C | Nicotinic acetylcholine receptor agonist | Sulfoximine |

| Spirotetramat | 23 | Inhibits lipid biosynthesis | Tetramic acid derivative |

| Imidacloprid | 4A | Nicotinic acetylcholine receptor agonist | Neonicotinoid |

| Flonicamid | 29 | Blocks insect feeding | Pyridinecarboxamide |

This compound’s Group 9B classification highlights its distinct mechanism compared to neonicotinoids (Group 4A) and lipid biosynthesis inhibitors (Group 23) . Unlike sulfoxaflor, which directly targets neural receptors, this compound induces starvation by deterring feeding .

Efficacy Against Target Pests

Whitefly Mortality

- This compound : Achieved 83% adult and 78.4% nymphal mortality in cotton trials at 48.7 g/acre, with a 133% increase in boll weight . In greenhouse tomatoes, 100% mortality was observed at 5 days after treatment (DAT) for high doses (46.8 g∙AI∙ha⁻¹) .

- Flonicamid+Abamectin : Showed 110% boll weight increase, lower than this compound’s 133% .

- Imidacloprid (Provado) : Comparable efficacy to this compound in greenhouse trials but with higher resistance risks due to widespread use .

Aphid and Thrips Control

- This compound analogs synthesized in 282 variants demonstrated superior or equivalent activity against aphids compared to the parent compound .

- Spirotetramat, while effective, requires longer uptake times due to its systemic activity, unlike this compound’s rapid contact effect .

Residue and Toxicity Profiles

| Compound | LOQ (μg/kg) | LD₅₀ (mg/kg bw) | Key Metabolites |

|---|---|---|---|

| This compound | 0.0405 | >2000 | IV-01, IV-203 |

| Sulfoxaflor | 0.334 | 1000–2000 | X11719474, X11721060 |

| Spirotetramat | 0.378 | >2000 | Spirotetramat-enol, ketohydroxy |

In contrast, sulfoxaflor has a lower LD₅₀ range (1000–2000 mg/kg) .

Registration and Use Cases

- This compound : Approved for U.S. food crops (citrus, cotton, brassicas) in 2022, expanding from ornamental uses in 2012 .

- Sulfoxaflor : Restricted in the EU due to bee toxicity, whereas this compound is considered safer for pollinators .

- Imidacloprid : Facing global bans (e.g., EU, Canada) due to ecological impacts, creating demand for alternatives like this compound .

Activité Biologique

Pyrifluquinazon is a novel insecticide belonging to the quinazinalone class, primarily used for the control of sap-feeding insects, particularly whiteflies. Its unique mechanism of action and biological activity have been the subject of various studies, focusing on its efficacy, toxicity, and compatibility with beneficial organisms.

This compound operates by modifying the feeding behavior of target insects. It disrupts the normal function of chordotonal receptor neurons, which are critical for detecting vibrations and sound in the environment. This interference leads to reduced feeding and ultimately affects the survival and development of pests such as Bemisia tabaci (whitefly) and other sap-feeding insects .

Efficacy Against Target Pests

Numerous studies have demonstrated the effectiveness of this compound in controlling various life stages of B. tabaci. For instance, research indicates that when eggs and first-instar nymphs are treated with this compound, there is a dramatic reduction in survival rates. Specifically, a study found that treatment of 5-day-old eggs resulted in virtually no survival among emerging crawlers, while first instars showed significantly decreased survival compared to untreated controls .

Summary of Efficacy Studies

| Life Stage | Treatment Concentration | Survival Rate (%) | Notes |

|---|---|---|---|

| Eggs | 0.057 g ai/L | 0 | No survival among emerging crawlers |

| First Instars | 0.057 g ai/L | Significantly reduced | Drastic decrease compared to control |

| Mid Instars | 0.057 g ai/L | No significant effect | Mortality not affected |

Impact on Non-target Organisms

This compound has been evaluated for its compatibility with beneficial predatory mites such as Amblyseius swirskii. Studies indicate that while it effectively controls whiteflies, it poses minimal risk to these beneficial organisms when applied at recommended rates. This compatibility is crucial for integrated pest management (IPM) strategies that aim to maintain ecological balance while managing pest populations .

Toxicity Studies

Research has also focused on the sublethal effects of this compound on non-target species, including honey bees. A study reported that exposure to this compound at concentrations of 84 mg ai/L could negatively impact honey bee behavior, although it did not result in immediate lethality . Such findings highlight the importance of assessing not only lethal but also sublethal effects on beneficial insects.

Summary of Toxicity Findings

| Organism | Concentration Tested (mg ai/L) | Effect Observed |

|---|---|---|

| Honey Bee | 84 | Negative behavioral effects |

| Predatory Mite | Field application rates | Minimal risk observed |

Case Studies

- Field Trials on Horticultural Crops : Field studies conducted in greenhouse settings have shown that this compound contributes significantly to the suppression of whiteflies and the viruses they transmit. These trials demonstrated a marked reduction in both pest populations and virus transmission rates when plants were treated with this compound .

- Compatibility with Predatory Mites : A study aimed at integrating Amblyseius swirskii into pest management programs for B. tabaci found that this compound did not adversely affect the predatory mite populations, indicating its potential use in sustainable agriculture practices .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the detection of Pyrifluquinazon in plant matrices using UPLC-MS/MS?

To ensure accurate detection, researchers should prioritize:

- Extraction efficiency : Use acetonitrile for high recovery rates (79.9–103.9%) and minimize matrix interference via dispersive solid-phase extraction (dSPE) with PSA and C18 .

- Matrix effects : Employ matrix-matched calibration curves to correct for signal suppression/enhancement, particularly in complex samples like spinach or strawberries .

- Validation parameters : Validate linearity (e.g., 0.02–10 µg/L for this compound), limits of detection (LOD: 0.0122 µg/kg), and precision (RSD ≤8.8%) across multiple spiking levels .

Q. How should researchers design experiments to validate this compound residue analysis in compliance with regulatory standards?

Follow the USDA Pesticide Data Program (PDP) guidelines:

- Include recovery studies at ≥4 spiking levels to assess accuracy and precision.

- Report measurement uncertainty using updated SOPs (e.g., 2018 survey data) and ensure analytes meet method validation criteria for sensitivity (e.g., LOQ: 0.0405 µg/kg) .

- Cross-validate results with independent laboratories to confirm reproducibility .

Q. What are the foundational steps to formulate a research question on this compound's efficacy against target pests?

Use the PICOT framework :

- Population : Define the pest species (e.g., aphids, whiteflies).

- Intervention : Specify this compound application methods (e.g., foliar spray, soil drench).

- Comparison : Compare with alternative insecticides (e.g., neonicotinoids).

- Outcome : Measure mortality rates, sublethal effects, or resistance development.

- Time : Determine the observation period (e.g., 24–72 hours post-treatment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioactivity data across different studies?

- Conduct systematic reviews to identify confounding variables (e.g., pest life stage, environmental conditions).

- Perform meta-analyses to quantify effect sizes and heterogeneity using tools like RevMan or R’s metafor package .

- Validate findings through dose-response assays under controlled settings (e.g., OECD guidelines) .

Q. What advanced analytical strategies address this compound's environmental fate and non-target species impacts?

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify degradation products in soil/water.

- Ecotoxicity assays : Evaluate chronic exposure effects on beneficial arthropods (e.g., pollinators) via LC50/NOEC studies .

- Computational modeling : Predict environmental persistence using QSAR models or fugacity-based frameworks .

Q. How does this compound's molecular structure influence its mode of action and resistance mechanisms?

- Structural analysis : The C19H15F7N4O2 backbone, including the trifluoromethylpyridine moiety, likely targets insect nicotinic acetylcholine receptors (nAChRs) .

- Resistance studies : Use RNA sequencing to identify upregulated detoxification genes (e.g., cytochrome P450s) in resistant populations.

- Cross-resistance assays : Test efficacy against pests resistant to other nAChR inhibitors (e.g., sulfoxaflor) .

Q. What cross-disciplinary approaches enhance understanding of this compound's subcellular interactions?

- Omics integration : Combine transcriptomics (gene expression changes) and proteomics (target protein identification) to map mechanistic pathways.

- Synchrotron imaging : Visualize this compound uptake/distribution in plant tissues at micron resolution .

- Behavioral assays : Quantify pest feeding inhibition via electropenetrography (EPG) or video tracking .

Q. Methodological Frameworks

Q. How to design a longitudinal study assessing this compound's residual efficacy in field conditions?

- Sampling plan : Collect soil/plant samples at intervals (e.g., 0, 7, 14 days post-application) across multiple geographic regions.

- Statistical tools : Use mixed-effects models to account for variability in weather, soil pH, and microbial activity .

- Quality control : Include blanks, duplicates, and internal standards (e.g., deuterated analogs) to monitor instrumental drift .

Q. What statistical methods are appropriate for analyzing this compound's synergistic effects with adjuvants?

Propriétés

IUPAC Name |

1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F7N4O2/c1-11(31)30-15-5-4-14(17(20,18(21,22)23)19(24,25)26)7-13(15)10-29(16(30)32)28-9-12-3-2-6-27-8-12/h2-8,28H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBBYRMXGNORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(CN(C1=O)NCC3=CN=CC=C3)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058057 | |

| Record name | Pyrifluquinazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337458-27-2 | |

| Record name | Pyrifluquinazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337458272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrifluquinazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-(3-pyridylmethylamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4H-quinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFLUQUINAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKS8BX5SNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.